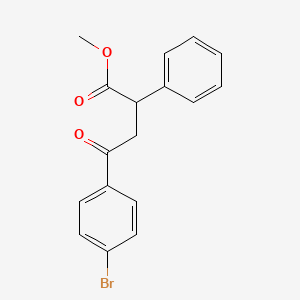

Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate

Description

Its structure features a 4-bromophenyl group and a phenyl substituent on a butanoate backbone, making it a versatile intermediate in organic synthesis. The compound is synthesized via copper-catalyzed reactions, such as the coupling of Methyl(naphtha-2-yl)diazoacetate with N-(1-(4-bromophenyl)vinyl)morpholine, achieving high yields under optimized conditions (e.g., using Cu(hfacac)₂ as a catalyst) .

Properties

IUPAC Name |

methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrO3/c1-21-17(20)15(12-5-3-2-4-6-12)11-16(19)13-7-9-14(18)10-8-13/h2-10,15H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHWPTNVQOKNQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate typically involves the reaction of 4-bromobenzaldehyde with phenylacetic acid in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate may involve large-scale esterification reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

4-(4-Chlorophenyl)-4-oxobutanoic Acid Methyl Ester

- Molecular Formula : C₁₁H₁₁ClO₃ (exact mass: ~226.05 g/mol).

- Key Differences : Replacing bromine with chlorine reduces molar mass and alters electronic properties. Chlorine’s lower atomic weight and electronegativity may influence reactivity in substitution reactions .

4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic Acid

- Molecular Formula: C₁₅H₁₄BrNO₃S.

- Molar Mass : 368.25 g/mol.

Aromatic Substituent Variants

Methyl 4-Oxo-4-(4-bromophenyl)-2-(2-naphthyl)-butanoate

- Synthesis : Similar copper-catalyzed method as the target compound, but with a naphthyl group replacing the phenyl substituent.

- Impact : The bulkier naphthyl group may sterically hinder reactions or alter crystallinity compared to the phenyl analog .

Ethyl 4-(4-Methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate

- Molecular Formula : C₂₃H₂₆N₂O₅.

- The ethyl ester also modifies lipophilicity .

Heterocyclic Derivatives

Triazole-Thione Derivatives (e.g., Compounds 19a, 20a, 21a)

- Examples :

- 19a: C₁₉H₁₆BrClN₄OS (Molar Mass: ~483.8 g/mol).

- 20a: C₂₅H₂₄BrClN₅OS (Molar Mass: ~574.4 g/mol).

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Halogen Effects : Bromine’s higher atomic weight and polarizability compared to chlorine may enhance binding in biological targets (e.g., enzyme active sites) .

- Heterocyclic Modifications : Triazole-thione derivatives demonstrate the importance of nitrogen-rich scaffolds in medicinal chemistry, with yields exceeding 75% despite complex structures .

Biological Activity

Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate is characterized by the presence of a bromophenyl group and a carbonyl group, which are significant for its biological interactions. The bromophenyl moiety can engage in halogen bonding, while the carbonyl group is capable of forming hydrogen bonds with various biomolecules, influencing enzyme activity and receptor interactions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Halogen Bonding : The bromine atom facilitates interactions that can stabilize the compound's binding to target proteins.

- Hydrogen Bonding : The carbonyl group allows for the formation of hydrogen bonds, which can modulate enzyme and receptor activities, potentially leading to various biological effects such as anti-inflammatory or anticancer activities.

Anticancer Properties

Research has indicated that Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate exhibits anticancer properties. It has been studied in vitro for its effects on cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The compound's mechanism may involve the modulation of signaling pathways associated with tumor growth and metastasis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation, making it a candidate for further research in treating inflammatory diseases.

Case Studies

- Cell Viability Assays : In studies involving various cancer cell lines, Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate showed significant reductions in cell viability at concentrations as low as 10 µM. The IC50 values varied depending on the specific cell line used.

- Mechanistic Studies : Further investigations revealed that the compound affects key regulatory proteins involved in cell cycle progression and apoptosis. For instance, it was found to increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to controls, supporting its potential as an effective therapeutic agent against certain types of cancer.

Data Table: Summary of Biological Activities

| Activity Type | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | Various cancer cell lines | Significant reduction in cell viability | |

| Anti-inflammatory | In vitro models | Downregulation of pro-inflammatory cytokines | |

| In vivo tumor studies | Animal models | Reduced tumor size |

Q & A

Q. Advanced

- Steric effects : The 2-phenyl substituent creates steric hindrance, slowing nucleophilic attacks at the adjacent carbonyl group.

- Electronic effects : The electron-withdrawing bromine on the para position of the phenyl ring polarizes the ketone, increasing its electrophilicity. This enhances reactivity in condensation reactions (e.g., Knorr pyrrole synthesis) .

- Computational modeling : Density functional theory (DFT) can predict charge distribution and reactive sites, guiding experimental design .

What are the best practices for ensuring compound stability during long-term storage?

Q. Basic

- Storage conditions : Keep in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the ester group .

- Light sensitivity : Store in amber vials to avoid photodegradation of the bromophenyl moiety .

- Stability testing : Monitor via periodic HPLC analysis to detect degradation products (e.g., free carboxylic acid from ester hydrolysis) .

How can researchers address low yields in the final esterification step?

Q. Advanced

- Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to form reactive intermediates (e.g., acyloxyphosphonium ions) .

- Microwave-assisted synthesis : Reduce reaction time and improve efficiency by enhancing molecular collisions under controlled heating .

- Solvent optimization : Switch to dichloromethane (DCM) for better solubility of hydrophobic intermediates compared to DMF .

What role does this compound play in medicinal chemistry research?

Basic

It serves as a precursor for bioactive molecules:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.